Boc-Ser(Bzl)-OSu Boc-Ser(Bzl)-OSu
Brand Name: Vulcanchem
CAS No.: 13650-73-2
VCID: VC21539664
InChI: InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Molecular Formula: C19H24N2O7
Molecular Weight: 392,41 g/mole

Boc-Ser(Bzl)-OSu

CAS No.: 13650-73-2

VCID: VC21539664

Molecular Formula: C19H24N2O7

Molecular Weight: 392,41 g/mole

* For research use only. Not for human or veterinary use.

Boc-Ser(Bzl)-OSu - 13650-73-2

Description

Boc-Ser(Bzl)-OSu, also known as N-tert-butoxycarbonyl-O-benzyl-L-serine N-hydroxysuccinimide ester, is a chemical compound with the molecular formula C19H24N2O7 and a molecular weight of 392.40 g/mol . This compound is primarily utilized in peptide synthesis due to its protective groups, which allow for selective reactions during peptide assembly. The tert-butyloxycarbonyl (Boc) group protects the amino group of serine, while the benzyl group protects the hydroxyl side chain, enhancing the compound's stability and reactivity in various chemical environments.

Applications in Research and Industry

Boc-Ser(Bzl)-OSu is widely used in several research and industrial applications:

Peptide Synthesis

This compound serves as a valuable building block for synthesizing peptides, particularly in solid-phase peptide synthesis. It enhances the efficiency and yield of desired peptide products by providing dual protection to the serine residue .

Drug Development

Boc-Ser(Bzl)-OSu plays a crucial role in the development of peptide-based therapeutics. It allows researchers to create more effective and targeted drug candidates for various diseases by facilitating the synthesis of peptides with specific functionalities .

Bioconjugation

The compound is used in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This is essential for targeted delivery systems in cancer therapy .

Proteomics Research

Boc-Ser(Bzl)-OSu aids in the study of protein interactions and functions, providing insights vital for understanding biological processes and disease mechanisms .

Comparison with Similar Compounds

Compound NameStructure HighlightsUnique Features
Boc-Ser(Bzl)-OSuDual protection with Boc and benzyl groups, N-hydroxysuccinimide esterUsed in peptide synthesis and bioconjugation
Boc-Ser-OHContains only the Boc protection without benzyl esterSimpler structure used for direct peptide synthesis
Ser(Bzl)-OHBenzyl protected serine without Boc groupUseful for deprotection studies
Boc-Ala-OHSimilar protective group but with alanine insteadUsed for synthesizing alanine-containing peptides
Boc-Gly-OHGlycine derivative with a similar protection schemeOften used in shorter peptide sequences

Research Findings and Future Directions

Research involving Boc-Ser(Bzl)-OSu focuses on its role in forming peptides that can interact with biological molecules. These studies often explore how modified peptides affect enzyme activity or protein-protein interactions. For instance, peptides synthesized from Boc-Ser(Bzl)-OSu may be analyzed for their binding affinities to specific receptors or enzymes, contributing to our understanding of biochemical pathways and therapeutic targets.

Future research directions may include exploring the compound's potential in developing novel peptide-based drugs and enhancing bioconjugation techniques for targeted therapies.

CAS No. 13650-73-2
Product Name Boc-Ser(Bzl)-OSu
Molecular Formula C19H24N2O7
Molecular Weight 392,41 g/mole
IUPAC Name (2,5-dioxopyrrolidin-1-yl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxypropanoate
Standard InChI InChI=1S/C19H24N2O7/c1-19(2,3)27-18(25)20-14(12-26-11-13-7-5-4-6-8-13)17(24)28-21-15(22)9-10-16(21)23/h4-8,14H,9-12H2,1-3H3,(H,20,25)/t14-/m0/s1
Standard InChIKey NTFYOALQRQBBDG-AWEZNQCLSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
SMILES CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Canonical SMILES CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)C(=O)ON2C(=O)CCC2=O
Synonyms Boc-Ser(Bzl)-OSu;13650-73-2;C19H24N2O7;15079_ALDRICH;SCHEMBL2449438;15079_FLUKA;MolPort-003-926-634;NTFYOALQRQBBDG-AWEZNQCLSA-N;6444AH;ZINC71788007;AKOS025405024;AK175095;N-Boc-3-(Benzyloxy)-Ala-(succinimidyl)OH;B2205;LT03329434;N-Boc-O-benzyl-L-serineN-SuccinimidylEster;N-(tert-Butoxycarbonyl)-O-benzyl-L-serineN-SuccinimidylEster;2,5-dioxopyrrolidin-1-ylO-benzyl-N-t-butoxycarbonyl-L-serinate;(S)-2,5-Dioxopyrrolidin-1-yl3-(benzyloxy)-2-((tert-butoxycarbonyl)amino)propanoate;2,5-dioxopyrrolidin-1-yl(2S)-3-(benzyloxy)-2-[(tert-butoxycarbonyl)amino]propanoate;L-Serine,N-[(1,1-dimethylethoxy)carbonyl]-O-(phenylmethyl)-,2,5-dioxo-1-pyrrolidinylester
PubChem Compound 12879025
Last Modified Aug 15 2023

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